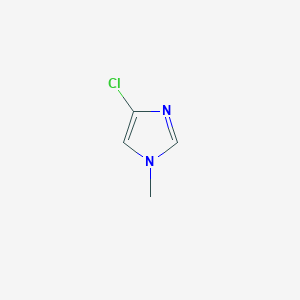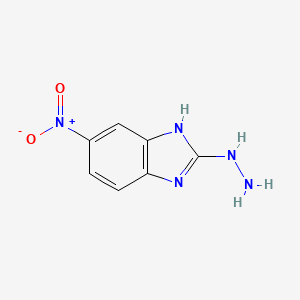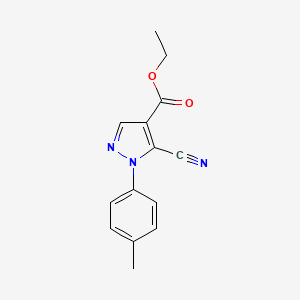
4-cloro-1-metil-1H-imidazol
Descripción general
Descripción
4-Chloro-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions The presence of a chlorine atom at the fourth position and a methyl group at the first position distinguishes 4-chloro-1-methyl-1H-imidazole from other imidazole derivatives
Aplicaciones Científicas De Investigación
4-Chloro-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Chloro-1-methyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications . . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific role of the targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole . The specific interaction of 4-chloro-1-methyl-1H-imidazole with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Imidazole compounds are known to be key components in many functional molecules and are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The downstream effects of the affected pathways would depend on the specific biological activity of the compound.
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities . The specific molecular and cellular effects would depend on the particular biological activity exhibited by the compound.
Action Environment
The synthesis of imidazole compounds can often be conducted under mild conditions and is compatible with a variety of functional groups . The specific influence of environmental factors would depend on various factors, including the specific biological activity of the compound and the conditions under which it is used.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the methylation of imidazole using methanol under acid-catalyzed conditions . The Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine, is also employed for the synthesis of methyl-substituted imidazoles .
Industrial Production Methods: Industrial production of 4-chloro-1-methyl-1H-imidazole typically follows the acid-catalyzed methylation route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Methanol and Acid Catalysts: Employed in the methylation of imidazole.
Glyoxal, Formaldehyde, Ammonia, and Methylamine: Used in the Radziszewski reaction.
Major Products Formed:
Substituted Imidazoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Cyclized Products: Formed through cyclization reactions.
Comparación Con Compuestos Similares
4-Chloro-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the chlorine atom at the fourth position, resulting in different chemical and biological properties.
4-Methylimidazole: Lacks the chlorine atom and has a different substitution pattern, leading to distinct reactivity and applications.
2-Chloro-1-methylimidazole: Similar to 4-chloro-1-methyl-1H-imidazole but with the chlorine atom at the second position, affecting its chemical behavior and uses.
Propiedades
IUPAC Name |
4-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJTXGIHVAZHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500991 | |
| Record name | 4-Chloro-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4897-21-6 | |
| Record name | 4-Chloro-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)

![[4,4'-Bipyridin]-3-amine](/img/structure/B1601526.png)

![1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1601529.png)


